molecular formula C17H23BrN2O2 B7075321 N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide

N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide

Cat. No.: B7075321
M. Wt: 367.3 g/mol
InChI Key: QQPKCOYSMHTEMJ-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a cyclobutylmethyl moiety, and a pyrrolidine ring

Properties

IUPAC Name

N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-17(22)9-10-20(11-17)16(21)19-15(12-3-2-4-12)13-5-7-14(18)8-6-13/h5-8,12,15,22H,2-4,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPKCOYSMHTEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)NC(C2CCC2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide typically involves multiple steps:

  • Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

  • Cyclobutylmethylation: : The bromophenyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with cyclobutylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the cyclobutylmethylated product.

  • Pyrrolidine Ring Formation: : The next step involves the formation of the pyrrolidine ring. This can be achieved through a Mannich reaction, where the cyclobutylmethylated bromophenyl compound reacts with formaldehyde and a secondary amine, such as dimethylamine, to form the pyrrolidine ring.

  • Hydroxylation and Carboxamide Formation: : The final steps involve the introduction of the hydroxyl group and the carboxamide functionality. This can be done through a hydroxylation reaction using a suitable oxidizing agent, followed by the reaction with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

  • Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like LiAlH4, sodium borohydride (NaBH4), and BH3 are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are frequently employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism by which N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl group suggests potential interactions with aromatic binding sites, while the pyrrolidine ring could engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide
  • N-[(4-fluorophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide
  • N-[(4-methylphenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide

Uniqueness

Compared to its analogs, N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to certain targets.

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